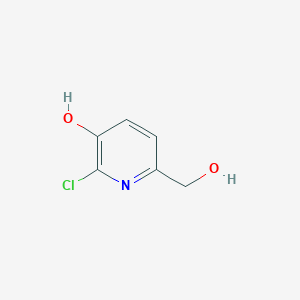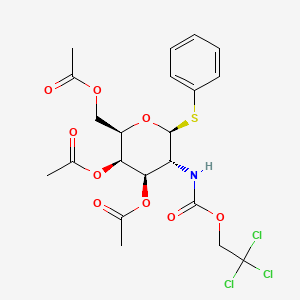
4-(Aminomethyl)-1-phenylpiperidin
Übersicht
Beschreibung
“(1-Phenylpiperidin-4-YL)methanamine” is a synthetic compound . It is also known as desoxypipradrol or 2-DPMP. The compound belongs to the family of piperidines.
Synthesis Analysis
The synthesis of “(1-Phenylpiperidin-4-YL)methanamine” involves several steps. One method involves the use of lithium aluminium hydride in tetrahydrofuran . Another method involves the use of 1-phenyl-1H-pyrazole-4-carboxylic acid, SOCl2, and a few drops of anhydrous DMF .Molecular Structure Analysis
The molecular formula of “(1-Phenylpiperidin-4-YL)methanamine” is C12H18N2 . The molecular weight of the compound is 190.28 g/mol .Physical And Chemical Properties Analysis
“(1-Phenylpiperidin-4-YL)methanamine” is a powder . The compound has a molecular weight of 263.21 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Erweiterter NH₃-Detektor
„4-(Aminomethyl)-1-phenylpiperidin“ hat potenzielle Anwendungen bei der Entwicklung fortschrittlicher Ammoniak (NH₃)-Gassensoren. Diese Sensoren können für die Umweltüberwachung, die industrielle Sicherheit und die Prozesskontrolle eingesetzt werden. Die Eigenschaften der Verbindung können zu einer verbesserten Empfindlichkeit und Selektivität beim Nachweis von NH₃ in niedrigen Konzentrationen beitragen .
Elektrochemische Energiespeicherung
Diese Verbindung könnte bei der Synthese neuer Materialien für die elektrochemische Energiespeicherung verwendet werden. Ihre Struktur könnte zur Herstellung von Hochleistungs-Elektroden für Batterien oder Superkondensatoren beitragen, die eine verbesserte Energiedichte und Stabilität bieten .
Materialwissenschaft
Die Verbindung könnte bei der Herstellung neuer eindimensionaler (1D) oder zweidimensionaler (2D) nanostrukturierter Materialien eine Rolle spielen. Diese Materialien haben Anwendungen in verschiedenen Bereichen, darunter Elektronik, Photonik und Nanogeräteherstellung .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds like methenamine are known to act as urinary tract antiseptics .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
The hydrolysis of the compound to formaldehyde in acidic environments suggests that it may interfere with bacterial protein and nucleic acid structures .
Pharmacokinetics
Similar compounds like methenamine are known to be well absorbed in the gastrointestinal tract and excreted in the urine .
Result of Action
The result of the action of (1-Phenylpiperidin-4-YL)methanamine is the formation of formaldehyde in acidic environments, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acids of bacteria .
Action Environment
The action of (1-Phenylpiperidin-4-YL)methanamine is highly dependent on the pH of the environment. It is most effective in acidic environments where it can be hydrolyzed to formaldehyde .
Biochemische Analyse
Biochemical Properties
(1-Phenylpiperidin-4-YL)methanamine plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions are essential for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound acts as a substrate for these enzymes, influencing their activity and, consequently, the levels of neurotransmitters in the brain .
Cellular Effects
The effects of (1-Phenylpiperidin-4-YL)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, (1-Phenylpiperidin-4-YL)methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of MAO, leading to increased levels of neurotransmitters. It can also activate certain receptors, triggering downstream signaling pathways that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Phenylpiperidin-4-YL)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Phenylpiperidin-4-YL)methanamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (1-Phenylpiperidin-4-YL)methanamine vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter levels and improve cognitive function. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects .
Metabolic Pathways
(1-Phenylpiperidin-4-YL)methanamine is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as MAO and COMT, influencing the metabolic flux of neurotransmitters. The compound can also affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of (1-Phenylpiperidin-4-YL)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is distributed to various tissues, where it can accumulate and influence local cellular functions .
Subcellular Localization
The subcellular localization of (1-Phenylpiperidin-4-YL)methanamine is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within cells, such as the mitochondria or the endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications, which direct the compound to its site of action .
Eigenschaften
IUPAC Name |
(1-phenylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h1-5,11H,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBWFEXXYDXJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301957 | |
| Record name | 1-Phenyl-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170353-35-2 | |
| Record name | 1-Phenyl-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170353-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)



